Cas no 90557-92-9 (2,3-dihydro-1,4-benzodioxine-2-carbohydrazide)
2,3-dihydro-1,4-benzodioxine-2-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Benzodioxin-2-carboxylicacid, 2,3-dihydro-, hydrazide
- 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide
- 2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
- 2,3-DIHYDRO-BENZO[1,4]DIOXINE-2-CARBOXYLIC ACID HYDRAZIDE
- 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide
- SR-01000397551-1
- F1791-0619
- AKOS016041766
- NSC36577
- 90557-92-9
- AKOS000116209
- HMS555G20
- SCHEMBL19550524
- A916516
- 1,4-Benzodioxan-2-carbohydrazide
- Oprea1_567744
- CS-0219285
- Z56823029
- LS-07341
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
- DTXSID50284292
- Oprea1_147296
- MFCD00174272
- Cambridge id 5558724
- EN300-03584
- Maybridge1_004904
- NSC-36577
- 1,4-benzodioxane-2-carbohydrazide
- SR-01000397551
- 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
-
- MDL: MFCD00174272
- Inchi: 1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12)
- InChI Key: MKOUZUYLZSZHFZ-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2OCC1C(NN)=O
Computed Properties
- Exact Mass: 194.06900
- Monoisotopic Mass: 194.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 73.6Ų
Experimental Properties
- Density: 1.333
- Boiling Point: 417.4°Cat760mmHg
- Flash Point: 206.2°C
- Refractive Index: 1.584
- PSA: 73.58000
- LogP: 0.90750
2,3-dihydro-1,4-benzodioxine-2-carbohydrazide Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,3-dihydro-1,4-benzodioxine-2-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D458118-50mg |
2,3-dihydro-1,4-benzodioxine-2-carbohydrazide |
90557-92-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D458118-100mg |
2,3-dihydro-1,4-benzodioxine-2-carbohydrazide |
90557-92-9 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D458118-500mg |
2,3-dihydro-1,4-benzodioxine-2-carbohydrazide |
90557-92-9 | 500mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM529075-1g |
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbohydrazide |
90557-92-9 | 97% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM529075-5g |
2,3-Dihydrobenzo[b][1,4]dioxine-2-carbohydrazide |
90557-92-9 | 97% | 5g |
$445 | 2024-07-20 | |
| abcr | AB245109-500 mg |
1,4-Benzodioxan-2-carbohydrazide |
90557-92-9 | 500MG |
€165.80 | 2023-02-22 | ||
| abcr | AB245109-1 g |
1,4-Benzodioxan-2-carbohydrazide |
90557-92-9 | 1 g |
€197.30 | 2023-07-20 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289955-50mg |
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide |
90557-92-9 | 97% | 50mg |
¥777.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289955-100mg |
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide |
90557-92-9 | 97% | 100mg |
¥1001.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289955-250mg |
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide |
90557-92-9 | 97% | 250mg |
¥1339.00 | 2024-04-26 |
2,3-dihydro-1,4-benzodioxine-2-carbohydrazide Suppliers
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Additional information on 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Introduction to 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide (CAS No. 90557-92-9)
2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, identified by the chemical identifier CAS No. 90557-92-9, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic compound belongs to the benzodioxine class, characterized by its unique structural framework that includes a benzene ring fused with an oxygen-containing heterocycle. The presence of a carbohydrazide functional group at the 2-position of the benzodioxine core imparts distinct reactivity and potential biological activity, making it a subject of considerable interest in medicinal chemistry.
The molecular structure of 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide consists of a benzene ring substituted with two hydroxyl groups and an additional hydrazide moiety. This configuration suggests potential applications in the synthesis of bioactive molecules, particularly those targeting enzymatic pathways or interacting with biological receptors. The compound's reactivity is further enhanced by the hydrazide group, which can participate in various chemical transformations such as condensation reactions with aldehydes or ketones, leading to the formation of Schiff bases and other functional derivatives.
In recent years, there has been growing interest in exploring the pharmacological properties of benzodioxine derivatives, including 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. Preliminary studies have indicated that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory and oxidative stress pathways. For instance, research has suggested that derivatives of benzodioxine can modulate the activity of lipoxygenases and cyclooxygenases, which are key enzymes involved in the production of pro-inflammatory mediators. Such findings position CAS No. 90557-92-9 as a promising candidate for further investigation in the development of novel therapeutic agents.
The synthesis of 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the hydrazide group typically involves reactions such as hydrazination or condensation with hydrazine derivatives under controlled conditions. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to enhance the efficiency and selectivity of these transformations. The resulting product is then subjected to purification techniques such as column chromatography or recrystallization to obtain the desired compound in a crystalline form suitable for further characterization.
Characterization of CAS No. 90557-92-9 is essential to confirm its structural integrity and purity before proceeding with biological evaluations. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely employed to elucidate its molecular structure. Additionally, high-performance liquid chromatography (HPLC) is used to assess its purity and identify any potential impurities that could interfere with subsequent studies. These analytical methods provide critical data for understanding the compound's physicochemical properties and ensuring its suitability for pharmaceutical applications.
The biological activity of 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been investigated in various in vitro and in vivo models. Studies have demonstrated its potential role in modulating inflammatory responses by inhibiting key pro-inflammatory cytokines and chemokines. Furthermore, preliminary pharmacokinetic studies suggest that this compound exhibits reasonable oral bioavailability and metabolic stability, which are crucial factors for its translation into clinical use. These findings highlight the importance of CAS No. 90557-92-9 as a lead compound for developing novel anti-inflammatory therapies.
In conclusion,2,3-dihydro-1,4-benzodioxine-2-carbohydrazide represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further exploration in drug discovery programs targeting inflammatory and oxidative stress-related diseases. As research continues to uncover new therapeutic applications for benzodioxine derivatives,CAS No. 90557-92-9 is poised to play a pivotal role in advancing our understanding of these compounds and their potential benefits for human health.
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